Superior Intrinsic Potency of Pyrrolo[2,3-c]pyridine Scaffold vs. Alternative pCAB Templates
A systematic comparison of heterocyclic templates for potassium-competitive acid blocker (pCAB) development established that the 1H-pyrrolo[2,3-c]pyridine scaffold demonstrates superior intrinsic potency relative to alternative core structures. This template comparison study evaluated multiple heterocyclic systems and identified pyrrolo[2,3-c]pyridine as the more potent template warranting further optimization [1]. Subsequent optimization of this scaffold yielded APA compounds with H⁺/K⁺ ATPase IC₅₀ values of 28 nM and 29 nM, respectively . The 2-phenethyl substituent on this scaffold provides a defined lipophilic extension with cLogP of 3.35 and TPSA of 28.68 Ų, which contributes to favorable membrane permeability characteristics compared to alternative substituents evaluated in the same optimization series .
| Evidence Dimension | Scaffold intrinsic potency ranking (acid pump antagonism) |
|---|---|
| Target Compound Data | Pyrrolo[2,3-c]pyridine template identified as 'more potent' template warranting optimization; derivatives 14f/14g achieve IC₅₀ = 28 nM and 29 nM against H⁺/K⁺ ATPase |
| Comparator Or Baseline | Alternative heterocyclic templates evaluated in parallel; clinically efficacious AZD-0865 (comparator), AR-H047108 (clinical candidate comparator) |
| Quantified Difference | Pyrrolo[2,3-c]pyridine template demonstrated superior potency; optimized derivatives achieved 28-29 nM IC₅₀, comparable to AZD-0865 clinical benchmark |
| Conditions | H⁺/K⁺ ATPase inhibition assay using hog gastric mucosa; systematic template comparison study (Bioorg. Med. Chem. Lett. 2009) |
Why This Matters
Procurement of the pyrrolo[2,3-c]pyridine scaffold with 2-phenethyl substitution provides access to a template validated as intrinsically more potent than alternative cores, reducing optimization cycle time in acid pump antagonist programs.
- [1] Evaluation of basic, heterocyclic ring systems as templates for use as potassium competitive acid blockers (pCABs). Bioorganic & Medicinal Chemistry Letters, 2009, 19(17), 4899-4903. DOI: 10.1016/j.bmcl.2009.07.002. View Source
